molecular formula C11H12N4O3 B12310196 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea

Cat. No.: B12310196
M. Wt: 248.24 g/mol
InChI Key: JPIGBCHRVTUNBE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea is a synthetic compound with a molecular weight of 248.24 g/mol It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further substituted with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea typically involves the reaction of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid with dimethylamine and a suitable coupling reagent . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the oxazole or pyridine rings.

Scientific Research Applications

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea can be compared with other similar compounds, such as:

    Aleglitazar: An antidiabetic agent with an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor containing an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

These compounds share the oxazole ring structure but differ in their specific substituents and biological activities

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

N,3-dimethyl-N-(methylcarbamoyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C11H12N4O3/c1-6-8-4-7(5-13-9(8)18-14-6)10(16)15(3)11(17)12-2/h4-5H,1-3H3,(H,12,17)

InChI Key

JPIGBCHRVTUNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)N(C)C(=O)NC

Origin of Product

United States

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